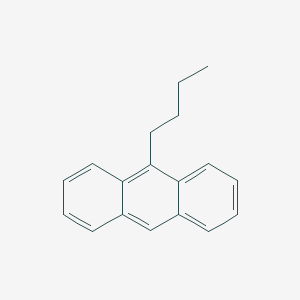

2,3-Diphenylpyrazin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,3-diphenylpyrazine derivatives involves various strategies, including novel synthesis methods and cyclometallation reactions. For example, a novel synthesis route of 2,5-diphenylpyrazine, a structurally related compound, was reported by Luo et al. (2010), showcasing the compound's formation as a by-product in the synthesis of other complex molecules (Mei Luo et al., 2010). Additionally, Steel and Caygill (1990) explored the double cyclopalladation of diphenylpyrazines, providing insights into the cyclometallated products' molecular structure through NMR studies and X-ray diffraction analysis (P. Steel & G. Caygill, 1990).

Molecular Structure Analysis

The molecular structure of 2,3-diphenylpyrazine derivatives has been extensively analyzed using X-ray diffraction methods. Such studies reveal the lack of planarity between the two phenyl rings, indicating strong steric interactions that influence the compound's reactivity and properties (P. Steel & G. Caygill, 1990).

Chemical Reactions and Properties

Cyclometallation reactions involving 2,3-diphenylpyrazine highlight the compound's ability to form complex metal-organic frameworks. These frameworks have potential applications in catalysis and material science. The synthesis of rhenium complexes of 2,3-di(2-pyridyl)-5,6-diphenylpyrazine showcases the compound's versatility in forming luminescent materials with potential applications in optical and electronic devices (Si-Hai Wu, H. Abruña, & Yu‐Wu Zhong, 2012).

Physical Properties Analysis

The physical properties of 2,3-diphenylpyrazine derivatives, such as their luminescence and thermal stability, are crucial for their application in materials science. Cristiano et al. (2007) reported on the optical and thermal properties of materials based on 2,3-dicyanopyrazine, demonstrating their potential in developing luminescent materials with specific fluorescence characteristics (Rodrigo Cristiano et al., 2007).

Chemical Properties Analysis

The chemical properties of 2,3-diphenylpyrazine, including its reactivity in cyclopalladation reactions and its role in the synthesis of complex metal-organic structures, underline the compound's versatility. The synthesis and structural analysis of alkylzinc 3,5-diphenylpyrazolates by Komorski et al. (2016) further illustrate the compound's utility in forming structurally diverse metal-organic complexes with potential applications in catalysis and material science (Szymon Komorski et al., 2016).

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2,3-Diphenylpyrazin ist eine organoheterocyclische Verbindung, die in der organischen Synthese verwendet wird . Seine einzigartige Struktur und seine Eigenschaften machen es zu einem unverzichtbaren Werkzeug für das Studium der organischen Synthese.

Medizinische Chemie

Im Bereich der medizinischen Chemie kann this compound als Baustein für die Synthese verschiedener bioaktiver Verbindungen verwendet werden. Seine stickstoffhaltige heterocyclische Struktur ist ein häufiges Merkmal in vielen Arzneimitteln.

Materialwissenschaft

This compound findet auch Anwendungen in der Materialwissenschaft. Das konjugierte System des Pyrazinrings kann zu interessanten elektronischen Eigenschaften beitragen, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Materialien macht.

Katalysatoren in chemischen Reaktionen

This compound kann als Ligand in katalytischen Systemen wirken. So wurde es beispielsweise in einem Ru (II)-katalysierten Prozess der Mehrfach-ortho-C–H-Bindungsaktivierung verwendet . Dies unterstreicht sein Potenzial, effiziente und umweltfreundliche chemische Umwandlungen zu ermöglichen.

Entwicklung von Farbstoffen

Das konjugierte System und die Fähigkeit, C–H-Bindungsaktivierung zu erfahren, machen this compound zu einem geeigneten Kandidaten für die Synthese von konjugierten Farbstoffen . Diese Farbstoffe können Anwendungen in verschiedenen Branchen haben, darunter Textilien, Druck und Elektronik.

Polymerwissenschaft

This compound kann auch bei der Synthese von Polymeren verwendet werden . Die Stickstoffatome im Pyrazinring können an der Bildung polymerer Strukturen teilnehmen, was möglicherweise zu Polymeren mit einzigartigen Eigenschaften führt.

Safety and Hazards

The safety data sheet for 2,3-Diphenylpyrazine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is a type of pyrazine, a class of compounds known for their aromatic and heterocyclic properties

Mode of Action

As a pyrazine derivative, it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or other non-covalent interactions . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Biochemical Pathways

Pyrazine derivatives have been studied for various biological activities, but the precise pathways and downstream effects of 2,3-Diphenylpyrazine remain unknown .

Pharmacokinetics

The compound’s bioavailability, as well as its absorption, distribution, metabolism, and excretion profiles, would need to be determined through further pharmacokinetic studies .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its activity .

Eigenschaften

IUPAC Name |

2,3-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZIVVDMBCVSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288102 | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1588-89-2 | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 54144 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1588-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHENYLPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)

![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)